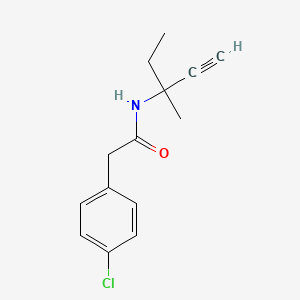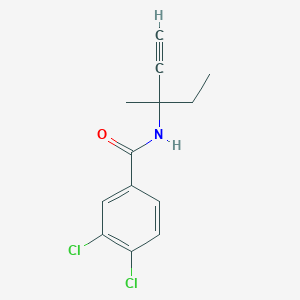![molecular formula C19H20BrNO5 B4298909 3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298909.png)
3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
Overview
Description
3-[(3-Bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes bromobenzoyl and ethoxy-methoxyphenyl groups
Preparation Methods
The synthesis of 3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromobenzoyl chloride with 3-(4-ethoxy-3-methoxyphenyl)propanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-Bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other bromobenzoyl derivatives and ethoxy-methoxyphenyl compounds. Compared to these, 3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 3-[(3-Bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
- 3-[(3-Chlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid .
Properties
IUPAC Name |
3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5/c1-3-26-16-8-7-12(10-17(16)25-2)15(11-18(22)23)21-19(24)13-5-4-6-14(20)9-13/h4-10,15H,3,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTULTIMLNQDAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(mesitylsulfonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298829.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298831.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298834.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B4298837.png)
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B4298857.png)
![N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide](/img/structure/B4298863.png)
![3-[2-(2-METHOXYPHENOXY)ACETAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID](/img/structure/B4298872.png)


![3-{1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE](/img/structure/B4298887.png)
![[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B4298902.png)
![1-(ADAMANTAN-1-YL)-4-[5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE](/img/structure/B4298910.png)


